Cas no 1132796-42-9 (9,9-Dihexyl-9H-fluoren-2-amine)

9,9-Dihexyl-9H-fluoren-2-amine 化学的及び物理的性質
名前と識別子
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- 9,9-Dihexyl-9H-fluoren-2-amine
- 2-Amino-9,9-dihexylfluorene
- 9,9-dihexylfluoren-2-amine
- 9,9-dihexyl-9H-fluoren-2-ylamine
- AK141883
- QC-608
- SureCN2804322
- SCHEMBL2804322
- 1132796-42-9
- DA-15379
- DTXSID10728864
- SB66737
- C25H35N
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- MDL: MFCD24849696
- インチ: InChI=1S/C25H35N/c1-3-5-7-11-17-25(18-12-8-6-4-2)23-14-10-9-13-21(23)22-16-15-20(26)19-24(22)25/h9-10,13-16,19H,3-8,11-12,17-18,26H2,1-2H3
- InChIKey: CZCWHVDVMJTTNX-UHFFFAOYSA-N
- SMILES: CCCCCCC1(CCCCCC)C2=CC=CC=C2C3=C1C=C(C=C3)N
計算された属性
- Exact Mass: 349.27695g/mol
- Surface Charge: 0
- XLogP3: 9.2
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 1
- 回転可能化学結合数: 10
- Exact Mass: 349.27695g/mol
- 単一同位体質量: 349.27695g/mol
- Topological Polar Surface Area: 26Ų
- Heavy Atom Count: 26
- 複雑さ: 391
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
9,9-Dihexyl-9H-fluoren-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9320747-1g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 1g |
RMB 2772.00 | 2025-02-21 | |
Ambeed | A358403-1g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 1g |
$485.0 | 2024-04-26 | |
Chemenu | CM277552-1g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A019149615-1g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 1g |
499.95 USD | 2021-06-15 | |
Alichem | A019149615-10g |
9,9-Dihexyl-9H-fluoren-2-amine |
1132796-42-9 | 95% | 10g |
$2700.00 | 2023-09-04 |
9,9-Dihexyl-9H-fluoren-2-amine 関連文献
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Tzu-Chau Lin,Shih-Huang Chang,Hsiang-Yu Hsieh,Zi-Ming Chen,Chun-Yao Chu RSC Adv. 2021 11 525
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Sen Zhao,Yuan Xie,Junfei Liang,Ting Guo,Lei Ying,Hongbin Wu,Wei Yang,Junbiao Peng,Yong Cao New J. Chem. 2016 40 7741
9,9-Dihexyl-9H-fluoren-2-amineに関する追加情報
Recent Advances in the Application of 9,9-Dihexyl-9H-fluoren-2-amine (CAS: 1132796-42-9) in Chemical Biology and Pharmaceutical Research
9,9-Dihexyl-9H-fluoren-2-amine (CAS: 1132796-42-9) is a fluorene-based compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, characterization, and biological activities. The compound's structural features, including its conjugated π-system and alkyl side chains, make it an attractive candidate for various applications, ranging from organic electronics to drug discovery.
Recent studies have highlighted the versatility of 9,9-Dihexyl-9H-fluoren-2-amine in the development of novel materials and bioactive molecules. For instance, its incorporation into organic semiconductors has shown promise in improving charge transport properties, which is critical for the design of efficient optoelectronic devices. Additionally, its amine functional group provides a handle for further chemical modifications, enabling the synthesis of derivatives with tailored properties for specific applications. This adaptability has spurred interest in exploring its potential in medicinal chemistry, particularly in the design of small-molecule inhibitors and probes for biological targets.
One of the key areas of research involving 9,9-Dihexyl-9H-fluoren-2-amine is its role in the development of fluorescent probes for biological imaging. The compound's inherent fluorescence, combined with its stability and solubility in organic solvents, makes it an excellent candidate for labeling biomolecules and tracking cellular processes. Recent work has demonstrated its utility in visualizing protein-protein interactions and monitoring enzymatic activity in real time. These advancements underscore its potential as a valuable tool for studying complex biological systems and advancing our understanding of disease mechanisms.
In the context of drug discovery, 9,9-Dihexyl-9H-fluoren-2-amine has been explored as a scaffold for designing inhibitors of protein-protein interactions (PPIs). PPIs are challenging targets due to their large and often flat binding surfaces, but the rigid and planar structure of the fluorene core provides a promising starting point for developing small molecules that can disrupt these interactions. Preliminary studies have shown that derivatives of this compound exhibit moderate affinity for specific PPIs, suggesting that further optimization could yield potent inhibitors with therapeutic potential.
Another notable application of 9,9-Dihexyl-9H-fluoren-2-amine is in the field of nanotechnology, where it has been used to functionalize nanoparticles and enhance their biocompatibility and targeting capabilities. By conjugating the compound to nanoparticles, researchers have achieved improved stability and controlled release of therapeutic agents, paving the way for more effective drug delivery systems. This approach has shown particular promise in cancer therapy, where targeted delivery is crucial for minimizing off-target effects and maximizing efficacy.
Despite these promising developments, challenges remain in the widespread adoption of 9,9-Dihexyl-9H-fluoren-2-amine in clinical and industrial settings. Issues such as scalability of synthesis, long-term stability, and potential toxicity need to be addressed through further research. However, the compound's unique properties and versatility make it a compelling subject for ongoing investigation, with the potential to drive innovation across multiple disciplines.
In conclusion, 9,9-Dihexyl-9H-fluoren-2-amine (CAS: 1132796-42-9) represents a versatile and promising compound with broad applications in chemical biology and pharmaceutical research. Its structural features and functionalizability enable its use in diverse areas, from organic electronics to drug discovery and nanotechnology. Continued research into its properties and applications is likely to yield further breakthroughs, solidifying its role as a valuable tool in the scientific community.
